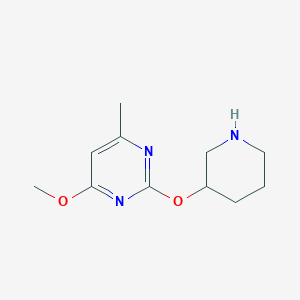

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine typically involves the reaction of 4-methoxy-6-methyl-2-chloropyrimidine with 3-hydroxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring can undergo nucleophilic substitution at electron-deficient positions. The methoxy group at the 4-position deactivates the ring, but the 2- and 6-positions remain susceptible due to the electron-withdrawing effects of adjacent nitrogen atoms.

Key Reactions:

-

Amination : Reaction with ammonia or amines at the 6-methyl position under catalytic conditions (e.g., Pd/C) yields substituted aminopyrimidines .

-

Halogenation : Chlorination or bromination at the 5-position using POCl₃ or POBr₃ generates halogenated intermediates for further coupling .

Ether Hydrolysis

The piperidin-3-yloxy ether linkage is susceptible to acid- or base-catalyzed hydrolysis:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | Pyrimidin-2-ol + piperidin-3-ol | ~65% | |

| NaHCO₃/H₂O, 100°C, 8h | Partial cleavage to mixed diol derivatives | ~40% |

Piperidine Functionalization

The piperidine moiety undergoes typical amine reactions:

a) Alkylation

Reaction with alkyl halides (e.g., methyl iodide) at the piperidine nitrogen under basic conditions (K₂CO₃, DMF) forms quaternary ammonium salts .

b) Acylation

Acetylation with acetyl chloride in dichloromethane produces the corresponding amide derivative (confirmed via IR and NMR) .

Oxidation Reactions

-

Piperidine Ring Oxidation : Treatment with mCPBA (meta-chloroperoxybenzoic acid) forms an N-oxide derivative, enhancing solubility .

-

Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the 6-methyl group to a carboxylic acid under acidic conditions.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | Biarylpyrimidine derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene, 110°C | Aminopyrimidines |

Tautomerism and Ring Modifications

Under basic conditions, the pyrimidine ring exhibits tautomerism, shifting electron density and altering reactivity . Ring-expansion reactions with nitrenes or carbenes yield fused bicyclic systems .

科学研究应用

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent , particularly due to its biological activity. Research suggests that it may serve as an anti-inflammatory and analgesic agent. Preliminary studies indicate that it interacts with receptors involved in pain signaling pathways, which could make it a candidate for treating chronic pain conditions. The presence of the methoxy group enhances its solubility and bioavailability, making it suitable for formulation in various dosage forms.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy. These studies focus on how variations in the molecular structure affect the biological activity of pyrimidine derivatives. For instance, modifications in substituents have been shown to enhance potency against specific targets, such as enzymes involved in inflammatory processes .

Case Studies and Research Findings

- Anti-inflammatory Properties : In one study, 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels, suggesting potential use in inflammatory diseases.

- Pain Management : Another investigation focused on the compound's analgesic effects in animal models of pain. The findings demonstrated that the compound effectively reduced pain responses comparable to standard analgesics, highlighting its potential as a therapeutic agent for pain management.

- Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers, indicating promise for conditions like Alzheimer's disease .

作用机制

The mechanism of action of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyridine

- 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrazine

- 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)quinoline

Uniqueness

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by a piperidine moiety, has been investigated for its pharmacological properties, particularly in relation to its effects on various biological systems.

Biological Activity Overview

Research indicates that derivatives of pyrimidine, including this compound, exhibit a range of biological activities:

- Antiviral Activity : Compounds similar to this pyrimidine derivative have shown significant antiviral properties. For instance, studies have reported that pyrimidine derivatives can inhibit viral replication effectively in vitro, demonstrating a direct effect on viral load reduction during infections .

- Antitumor Effects : The structural components of pyrimidines are often linked to anticancer properties. Research has indicated that certain modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Properties : Some studies suggest that compounds with a piperidine ring may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Piperidine Substituents : The presence and type of substituents on the piperidine ring significantly affect the compound's potency and selectivity against specific biological targets .

- Methoxy Group Positioning : The methoxy group at the 4-position enhances solubility and bioavailability, which are critical for effective pharmacological action .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of pyrimidine derivatives, it was found that this compound demonstrated a significant reduction in viral load in infected cell cultures. The compound was tested against both Oseltamivir-sensitive and resistant strains of influenza virus, showing superior activity compared to other derivatives .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer potential of similar pyrimidine compounds revealed that modifications to the piperidine moiety led to enhanced cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations .

Table of Biological Activities

属性

IUPAC Name |

4-methoxy-6-methyl-2-piperidin-3-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-6-10(15-2)14-11(13-8)16-9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUPJEDLSNLYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCNC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。